molecular formula C9H4F3NO2 B1505025 4-(Trifluoromethoxy)benzoyl cyanide CAS No. 80277-36-7

4-(Trifluoromethoxy)benzoyl cyanide

Cat. No.: B1505025
CAS No.: 80277-36-7
M. Wt: 215.13 g/mol
InChI Key: RSIOHZGSPZDOOF-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzoyl cyanide is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a benzoyl cyanide moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethoxy)benzoyl cyanide typically involves the reaction of 4-(trifluoromethoxy)benzoic acid with cyanide sources under controlled conditions. One common method is the reaction of 4-(trifluoromethoxy)benzoic acid with potassium cyanide in the presence of a suitable catalyst, such as copper(I) cyanide, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)benzoyl cyanide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce corresponding alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzoyl cyanides.

Scientific Research Applications

4-(Trifluoromethoxy)benzoyl cyanide has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(trifluoromethoxy)benzoyl cyanide exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved can vary, but the compound's trifluoromethoxy group often plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

  • 4-Fluorobenzoyl cyanide

  • 4-Methylbenzoyl cyanide

  • 4-Chlorobenzoyl cyanide

  • 4-Bromobenzoyl cyanide

Properties

IUPAC Name

4-(trifluoromethoxy)benzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIOHZGSPZDOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700219
Record name 4-(Trifluoromethoxy)benzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80277-36-7
Record name 4-(Trifluoromethoxy)benzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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